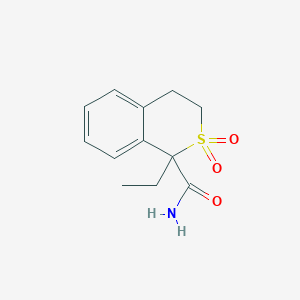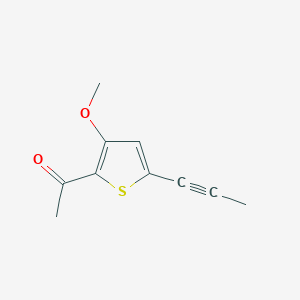
2-Acetyl-3-methoxy-5-(1-propynyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methoxy-5-(1-propynyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an acetyl group at the second position, a methoxy group at the third position, and a propynyl group at the fifth position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Acetyl-3-methoxy-5-(1-propynyl)thiophene, can be achieved through various methods. One common approach involves the cyclization of alkynols with elemental sulfur or sulfur-containing reagents. For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or potassium ethyl xanthate (EtOCS2K) can provide substituted thiophenes in good yields . Another method involves the use of palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides .
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and cost-effective methods. The Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones, is widely used for the synthesis of aminothiophenes . Additionally, the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents, is another common method .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methoxy-5-(1-propynyl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2-Acetyl-3-methoxy-5-(1-propynyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methoxy-5-(1-propynyl)thiophene involves its interaction with various molecular targets and pathways. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity. Additionally, its ability to modulate estrogen receptors involves binding to the receptor and altering its conformation, thereby influencing gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: Similar in structure but lacks the methoxy and propynyl groups.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Acetyl-3-methoxy-5-(1-propynyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and propynyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
62458-46-2 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-(3-methoxy-5-prop-1-ynylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2S/c1-4-5-8-6-9(12-3)10(13-8)7(2)11/h6H,1-3H3 |
InChI Key |
QDMQORIYFRHVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=C(S1)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(Ethenyloxy)ethyl]-9H-xanthene](/img/structure/B14534715.png)
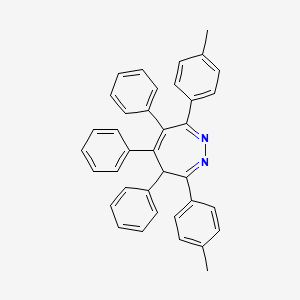
![[9-(Butylamino)-9H-fluoren-9-YL]phosphonic acid](/img/structure/B14534721.png)

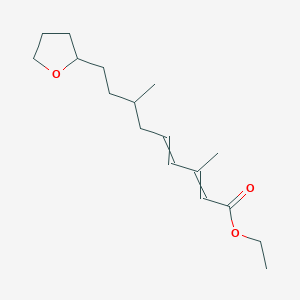
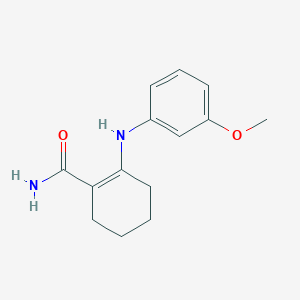
![2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14534739.png)
![{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14534746.png)
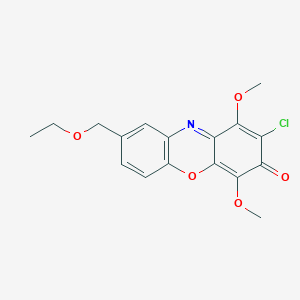
![6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14534765.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzonitrile](/img/structure/B14534774.png)
![1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide](/img/structure/B14534775.png)
